sodium;3-(3-ethylcyclopentyl)propanoate
Description
Sodium 3-(3-ethylcyclopentyl)propanoate (chemical formula: C₁₀H₁₇NaO₂) is a carboxylate salt characterized by a cyclopentane ring substituted with an ethyl group at the 3-position and a propanoate chain linked to the sodium ion. Its IUPAC name is sodium 3-[(1S,3R)-3-ethylcyclopentyl]propanoate, and it is structurally related to naphthenate salts, though distinct in its specific substitution pattern . Its stereochemistry (1S,3R configuration) and hydrophobic cyclopentyl moiety influence its solubility and reactivity in polar solvents .
Properties
IUPAC Name |
sodium;3-(3-ethylcyclopentyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJSRIUULBTSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(C1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of sodium;3-(3-ethylcyclopentyl)propanoate would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
sodium;3-(3-ethylcyclopentyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
sodium;3-(3-ethylcyclopentyl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of sodium;3-(3-ethylcyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Phosphino-Amino Carboxylate Ligands (L1–L5)
describes a series of sodium carboxylates (L1–L5) with phosphino and amino substituents. These ligands share the sodium propanoate backbone but differ in their functional groups:
Key Differences :
- Hydrophobicity: The cyclopentyl group in sodium 3-(3-ethylcyclopentyl)propanoate confers greater hydrophobicity compared to the aromatic phenyl rings in L1–L5, impacting solubility in non-polar solvents .
- Electronic Effects : L1–L5 contain electron-rich phosphine groups, making them effective ligands in transition-metal catalysis (e.g., cobalt), whereas the ethylcyclopentyl variant lacks direct metal-coordinating atoms, limiting its catalytic utility .
Sodium 3-(Trimethylsilyl)propanoate-d₄
This compound (C₇H₁₁D₄NaO₂Si) serves as an NMR internal standard due to its deuterated trimethylsilyl group .
Comparison : The trimethylsilyl group enhances stability in deuterated environments, whereas the ethylcyclopentyl group’s rigidity may facilitate chiral resolution in synthesis .
Ethyl 3-(2-Furyl)propanoate
A furan-containing analogue (C₁₀H₁₂O₃) with an electron-withdrawing ester group :
| Property | Sodium 3-(3-ethylcyclopentyl)propanoate | Ethyl 3-(2-furyl)propanoate |
|---|---|---|
| Aromaticity | Non-aromatic cyclopentane | Aromatic furan ring |
| Reactivity | Aliphatic C–H bond activation | Diels-Alder reactivity |
| Electronic Effects | Electron-neutral | Electron-deficient |
Functional Impact: The furan ring in ethyl 3-(2-furyl)propanoate enables participation in cycloaddition reactions, unlike the ethylcyclopentyl variant, which is more suited for steric modulation .
Ethyl 3-(3-(Trifluoromethyl)phenyl)propanoate
This fluorinated compound (C₁₂H₁₁F₃O₂) was studied for its reduction to propanal derivatives :
| Property | Sodium 3-(3-ethylcyclopentyl)propanoate | Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |
|---|---|---|
| Substituent | Ethylcyclopentyl | Trifluoromethylphenyl |
| Polarity | Low | High (due to –CF₃) |
| Reduction | Not reported | Reduced by SDBBA to propanal |
Contrast : The –CF₃ group increases electrophilicity, enabling selective reduction, whereas the ethylcyclopentyl group’s inertness limits such transformations .
Data Table: Key Properties of Compared Compounds
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